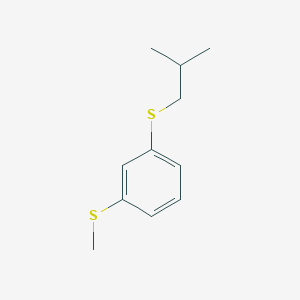
3-(iso-Butylthio)phenyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(iso-Butylthio)phenyl methyl sulfide is an organic compound with the molecular formula C11H16S2 It is characterized by the presence of both iso-butylthio and phenyl methyl sulfide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(iso-Butylthio)phenyl methyl sulfide typically involves the reaction of iso-butylthiol with phenyl methyl sulfide under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol, followed by nucleophilic substitution with phenyl methyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(iso-Butylthio)phenyl methyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol and sulfide precursors.
Substitution: Nucleophilic substitution reactions can replace the sulfur-containing groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl methyl sulfides.
Scientific Research Applications
3-(iso-Butylthio)phenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(iso-Butylthio)phenyl methyl sulfide involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include oxidative stress and modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl methyl sulfide: Lacks the iso-butylthio group, making it less sterically hindered.
iso-Butylthiol: Contains only the iso-butylthio group without the phenyl methyl sulfide moiety.
Thioanisole: Similar structure but with a methoxy group instead of the iso-butylthio group.
Uniqueness
3-(iso-Butylthio)phenyl methyl sulfide is unique due to the presence of both iso-butylthio and phenyl methyl sulfide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C11H16S2 |
|---|---|
Molecular Weight |
212.4 g/mol |
IUPAC Name |
1-(2-methylpropylsulfanyl)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16S2/c1-9(2)8-13-11-6-4-5-10(7-11)12-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
DOXPNZLEBQUUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=CC(=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





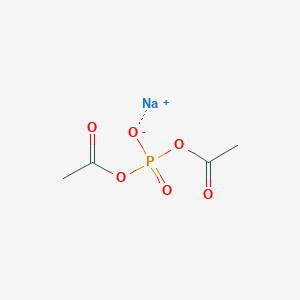

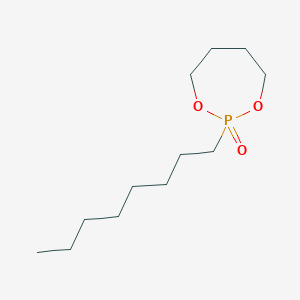
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
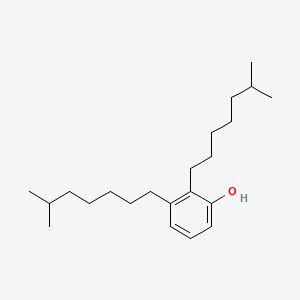
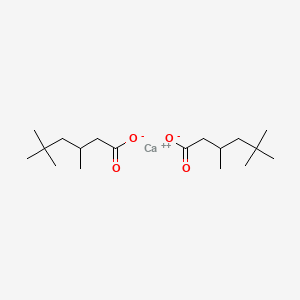
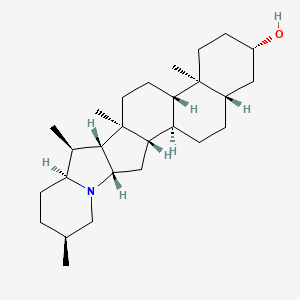
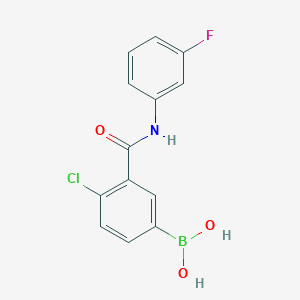
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
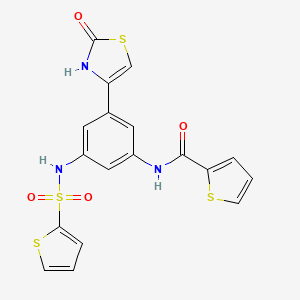
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
